molecular formula C21H21N5O3 B2584720 (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324108-22-6

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2584720
CAS RN: 1324108-22-6
M. Wt: 391.431
InChI Key: QWGRPANPLXLTPF-UHFFFAOYSA-N
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Description

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
The exact mass of the compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various synthetic routes to create novel compounds with complex structures similar to the one . For instance, studies have focused on the synthesis and characterization of compounds containing pyrazole, oxadiazole, and azetidine moieties, which are known for their potential biological activities. These compounds are synthesized through multi-step reactions, involving key starting materials and intermediates, followed by characterization using spectral data such as 1H NMR, 13C NMR, IR, MS, and HRMS to establish their structures. This type of research lays the groundwork for understanding the chemical behavior and potential applications of such complex molecules (Satyender Kumar et al., 2012), (Bhavanarushi Sangepu et al., 2016).

Biological Activities

Compounds containing elements of the target molecule's structure have been extensively studied for their biological activities, including antimicrobial and anticancer properties. For example, novel derivatives have been synthesized and tested for their antimicrobial activity against various bacterial strains, showing promising results that are comparable with standard drugs such as ciprofloxacin and fluconazole. This indicates a potential for the development of new therapeutic agents based on these chemical frameworks (H. Hafez et al., 2016), (J. Sreeramulu & P. Ashokgajapathiraju, 2014).

Anticancer and Antiviral Potential

Moreover, certain derivatives have demonstrated higher anticancer activity than reference drugs such as doxorubicin, highlighting the potential of these compounds in cancer therapy. Additionally, some compounds have shown promising in vitro activity against coronaviruses, suggesting their utility in antiviral research (Parameshwara Chary Jilloju et al., 2021).

Mechanism of Action

The mechanism of action of PROTACs is unique. The PROTAC molecule recognizes and binds to the target protein through one end of its ligand (POI Ligand), and recognizes and binds to the E3 Ligase through the other end of its ligand (E3 Ligase Ligand) . This forms a ternary complex of POI - PROTAC - E3 ligase . In this complex, the target protein POI is ubiquitinated by the E3 ligase, and the ubiquitinated POI is then recognized and degraded by the proteasome, thereby inhibiting the function of the target protein .

properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-20(21(6-10-28-11-7-21)16-4-2-1-3-5-16)26-13-15(14-26)19-24-18(25-29-19)17-12-22-8-9-23-17/h1-5,8-9,12,15H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGRPANPLXLTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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